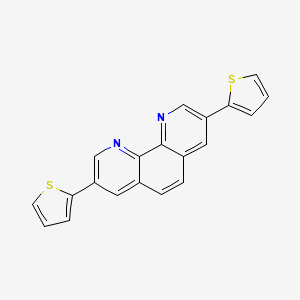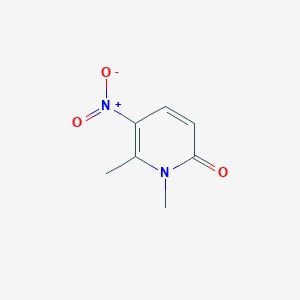![molecular formula C18H14N2O4 B1454857 6-{[(3-Hydroxyphenoxy)diazenyl]oxy}[1,1'-biphenyl]-2-ol CAS No. 67503-46-2](/img/structure/B1454857.png)
6-{[(3-Hydroxyphenoxy)diazenyl]oxy}[1,1'-biphenyl]-2-ol
Übersicht
Beschreibung
6-{[(3-Hydroxyphenoxy)diazenyl]oxy}[1,1'-biphenyl]-2-ol, also known as 4-(phenylazo)resorcinol, is an organic compound with the molecular formula C12H10N2O2 and a molecular weight of 214.22 g/mol . It is a type of azo compound, characterized by the presence of a nitrogen-nitrogen double bond (N=N) linking two aromatic rings. This compound is commonly used as a dye and has various applications in scientific research and industry.
Wissenschaftliche Forschungsanwendungen
6-{[(3-Hydroxyphenoxy)diazenyl]oxy}[1,1'-biphenyl]-2-ol has a wide range of applications in scientific research:
Chemistry: Used as a dye and indicator in various chemical reactions and analytical techniques.
Biology: Employed in staining techniques for microscopy and histology.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of dyes, pigments, and other colorants.
Wirkmechanismus
Target of Action
Like many phenolic compounds, it may interact with various proteins and enzymes within the cell .
Mode of Action
It’s known that phenolic compounds can act as antioxidants, donating electrons or hydrogen atoms to oxidant species . As prooxidants, oxidation yields catechols or hydroquinones which are converted to electron transfer quinones .
Biochemical Pathways
For instance, they can interfere with the iodination of tyrosine and the oxidation of iodide .
Pharmacokinetics
The pharmacokinetics of phenolic compounds can be influenced by factors such as molecular structure, solubility, and the presence of functional groups .
Result of Action
Phenolic compounds can have various effects at the molecular and cellular level, including antioxidant and prooxidant activities .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Phenylazoresorcinol. For instance, local geo-climatic and seasonal changes, external conditions of temperature, light, humidity, and developmental processes can impact the production and biosynthesis of phenolic compounds .
Biochemische Analyse
Biochemical Properties
Phenylazoresorcinol plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. It is known to interact with enzymes such as phenylalanine ammonia-lyase, which is involved in the phenylpropanoid biosynthetic pathway. This interaction is crucial for the synthesis of various phenolic compounds. Phenylazoresorcinol also interacts with proteins involved in redox reactions, acting as both an antioxidant and a prooxidant depending on the cellular context . These interactions highlight the compound’s versatility in modulating biochemical pathways.
Cellular Effects
Phenylazoresorcinol exerts various effects on different types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, Phenylazoresorcinol can modulate the activity of transcription factors involved in oxidative stress responses, thereby affecting gene expression patterns . Additionally, it impacts cellular metabolism by altering the levels of reactive oxygen species (ROS) and influencing the redox state of the cell. These effects underscore the compound’s potential in regulating cellular functions and responses to environmental stressors.
Molecular Mechanism
The molecular mechanism of Phenylazoresorcinol involves its interaction with biomolecules at the molecular level. It binds to specific enzymes and proteins, leading to either inhibition or activation of their functions. For example, Phenylazoresorcinol can inhibit the activity of certain oxidases, thereby reducing the production of ROS . Additionally, it can activate antioxidant enzymes, enhancing the cell’s ability to neutralize oxidative stress. These binding interactions and enzyme modulations are central to the compound’s mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Phenylazoresorcinol can change over time due to its stability and degradation properties. Studies have shown that the compound remains stable under specific conditions but can degrade when exposed to light or extreme pH levels . Long-term exposure to Phenylazoresorcinol in in vitro or in vivo studies has revealed its potential to induce adaptive responses in cells, such as upregulation of antioxidant defenses. These temporal effects are important considerations for experimental design and interpretation of results.
Dosage Effects in Animal Models
The effects of Phenylazoresorcinol vary with different dosages in animal models. At low doses, the compound has been observed to exert protective effects by enhancing antioxidant capacity and reducing oxidative damage . At high doses, Phenylazoresorcinol can become toxic, leading to adverse effects such as cellular apoptosis and tissue damage. These dosage-dependent effects highlight the importance of careful dose selection in experimental studies to avoid potential toxicity.
Metabolic Pathways
Phenylazoresorcinol is involved in several metabolic pathways, including the phenylpropanoid biosynthetic pathway. It interacts with enzymes such as phenylalanine ammonia-lyase, which catalyzes the conversion of phenylalanine to cinnamic acid, a precursor for various phenolic compounds . The compound’s involvement in these pathways can influence metabolic flux and the levels of key metabolites, thereby affecting overall cellular metabolism.
Transport and Distribution
Within cells and tissues, Phenylazoresorcinol is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to particular cellular compartments, where it can exert its biochemical effects . The compound’s distribution is influenced by factors such as its chemical properties and the presence of specific transport mechanisms.
Subcellular Localization
Phenylazoresorcinol exhibits distinct subcellular localization patterns, which are critical for its activity and function. It is often localized to the cytoplasm and mitochondria, where it can interact with key enzymes involved in redox reactions . The compound’s localization is directed by targeting signals and post-translational modifications that ensure its proper distribution within the cell. These localization patterns are essential for understanding the compound’s role in cellular processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
6-{[(3-Hydroxyphenoxy)diazenyl]oxy}[1,1'-biphenyl]-2-ol can be synthesized through the diazotization of aniline followed by coupling with resorcinol. The general synthetic route involves the following steps:
Diazotization: Aniline is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form a diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with resorcinol in an alkaline medium to form phenylazoresorcinol.
Industrial Production Methods
Industrial production of phenylazoresorcinol follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pH, and reaction time to achieve the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
6-{[(3-Hydroxyphenoxy)diazenyl]oxy}[1,1'-biphenyl]-2-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: The azo group can be reduced to form amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are used.
Substitution: Electrophilic substitution reactions typically require catalysts such as aluminum chloride or ferric chloride.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and related compounds.
Substitution: Various substituted aromatic compounds depending on the substituents introduced.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Resorcinol: A parent compound with similar chemical properties but lacks the azo group.
Azo dyes: A broad class of compounds with similar azo linkages but different substituents on the aromatic rings.
Quinones: Oxidized derivatives of phenylazoresorcinol with distinct redox properties.
Uniqueness
6-{[(3-Hydroxyphenoxy)diazenyl]oxy}[1,1'-biphenyl]-2-ol is unique due to its specific azo linkage and the presence of hydroxyl groups on the aromatic rings. This combination of functional groups imparts distinct chemical and biological properties, making it valuable in various applications .
Eigenschaften
CAS-Nummer |
67503-46-2 |
|---|---|
Molekularformel |
C18H14N2O4 |
Molekulargewicht |
322.3 g/mol |
IUPAC-Name |
3-[(E)-(3-hydroxyphenoxy)diazenyl]oxy-2-phenylphenol |
InChI |
InChI=1S/C18H14N2O4/c21-14-8-4-9-15(12-14)23-19-20-24-17-11-5-10-16(22)18(17)13-6-2-1-3-7-13/h1-12,21-22H/b20-19+ |
InChI-Schlüssel |
KVQRGKQWGHNYJE-FMQUCBEESA-N |
SMILES |
C1=CC=C(C=C1)C2=C(C=CC=C2ON=NOC3=CC=CC(=C3)O)O |
Isomerische SMILES |
C1=CC=C(C=C1)C2=C(C=CC=C2O/N=N/OC3=CC=CC(=C3)O)O |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C(C=CC=C2ON=NOC3=CC=CC(=C3)O)O |
Piktogramme |
Irritant |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes the synthesis of 4,6-bisphenylazoresorcinol significant, and what factors influence its production?
A1: 4,6-Bisphenylazoresorcinol is a crucial intermediate in the synthesis of 4,6-diaminoresorcinol []. Achieving high regioselectivity during its synthesis is vital. Factors like reaction temperature, molar ratios of benzenediazonium chloride to resorcinol and resorcinol to sodium hydroxide significantly impact the reaction outcome. Research indicates that a reaction temperature between -7°C and -5°C, a resorcinol to benzenediazonium chloride molar ratio of 1:2.3, and a resorcinol to sodium hydroxide molar ratio of 1:16.8 result in a 4,6-bisphenylazoresorcinol content of up to 92% in the unpurified product, with an approximate yield of 80% [].
Q2: How does the structure of phenylazoresorcinol affect its intramolecular hydrogen bonding?
A2: Phenylazoresorcinol exhibits intramolecular hydrogen bonding due to the presence of hydroxyl groups and the phenylazo group. At low temperatures, distinct peaks are observed in ¹H NMR, representing hydrogen-bonded and non-hydrogen-bonded hydroxy groups []. This indicates the presence of two conformers, each with the phenylazo group hydrogen-bonded to a different hydroxyl group. As the temperature rises, these conformers interconvert rapidly, resulting in an averaged hydroxy peak in the NMR spectrum [].
Q3: How do different bases affect the rate of proton removal from hydrogen-bonded phenylazoresorcinol monoanions?
A4: Studies on the kinetics of proton removal from the hydrogen-bonded form of phenylazoresorcinol monoanions have shown that the rate varies depending on the base strength. For instance, the rate constant (Bkc) for hydroxide ion is significantly higher (approximately 70-fold) than that for indazole ion []. This difference in reactivity highlights the importance of considering both the strength and nature of the base when investigating the deprotonation kinetics of these compounds.
Q4: What insights have kinetic solvent isotope effects provided into the ionization of hydrogen-bonded protons in phenylazoresorcinols?
A5: Investigating the kinetic solvent isotope effects, specifically replacing H₂O with D₂O, has provided valuable information about the ionization mechanism of the hydrogen-bonded proton in phenylazoresorcinols. These studies have helped to determine isotope effects on rate and equilibrium constants for the transition from a hydrogen-bonded to an open, non-hydrogen-bonded form []. Furthermore, measuring the isotopic fractionation factors (φ) for protons in both forms has shed light on the equilibrium isotope effect []. These findings contribute to a deeper understanding of the role of solvent and isotopic composition in the behavior of phenylazoresorcinols.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


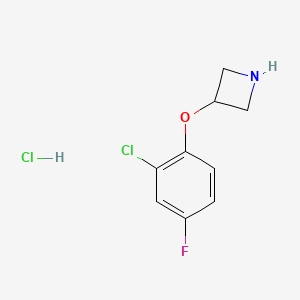
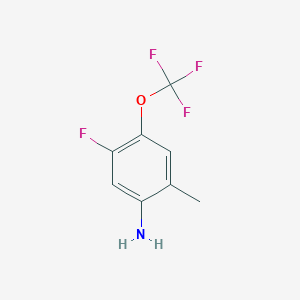
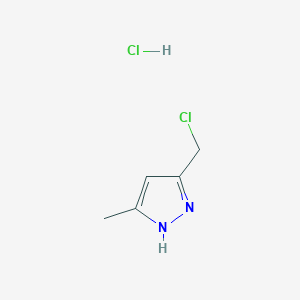
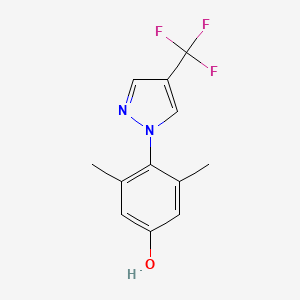
![(2E)-3-{1-[(2E)-3-phenylprop-2-en-1-yl]-1H-pyrazol-4-yl}prop-2-enoic acid](/img/structure/B1454779.png)

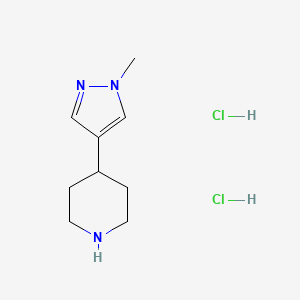
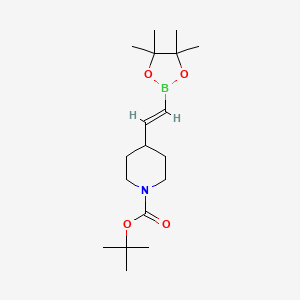
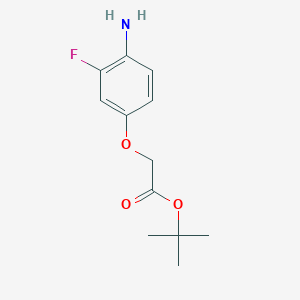
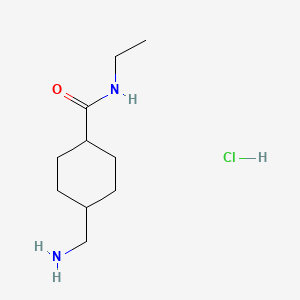
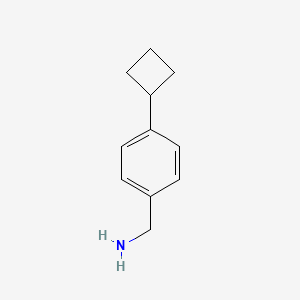
![3-{[2-(Trifluoromethyl)phenyl]methyl}azetidine hydrochloride](/img/structure/B1454790.png)
